molecular formula C11H15BrO2 B1627380 1-(Bromomethyl)-3,5-diethoxybenzene CAS No. 238405-74-8

1-(Bromomethyl)-3,5-diethoxybenzene

Cat. No.: B1627380
CAS No.: 238405-74-8
M. Wt: 259.14 g/mol
InChI Key: HSTNPLPOTDVPQS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with a bromomethyl group (CH2Br) and two ethoxy groups (C2H5O) attached at positions 3 and 5. The single crystal X-ray diffraction analysis confirms its structure, revealing dimensions and symmetry .


Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

Polymer Synthesis

1-(Bromomethyl)-3,5-diethoxybenzene has been utilized in the synthesis of hyperbranched polyethers. A study by Uhrich et al. (1992) described the self-condensation of a similar compound, 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to polymers with high molecular weight. These polymers exhibit numerous phenolic hydroxyl groups which can be modified through acylation, benzylation, or silylation, demonstrating the compound's versatility in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).

Molecular Scaffold Development

Wallace et al. (2005) explored the use of 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives, which are chemically related to this compound, as scaffolds for molecular receptors. This highlights the compound's potential as a building block in complex molecular structures (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).

Crystallography and Structural Analysis

Research by Jones et al. (2012) on the structures of several bromo- and bromomethyl-substituted benzenes, including this compound, revealed significant insights into Br···Br interactions and their role in crystal packing. Such studies contribute to a deeper understanding of molecular interactions in solid states (Jones, Kuś, & Dix, 2012).

High-Temperature Applications

Yang et al. (2018) reported the use of trifunctional bromomethyl-containing crosslinkers, which are structurally related to this compound, in the production of crosslinked polybenzimidazole membranes. These membranes exhibit enhanced durability and are suitable for high-temperature proton exchange membrane fuel cells, showcasing the compound's potential in high-performance applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).

Electronic and Photovoltaic Applications

Research on functional group additions to phenyl-C61-butyric acid methyl ester, involving compounds structurally similar to this compound, has shown promising results in improving the efficiency of polymer solar cells. Jin et al. (2016) synthesized derivatives that exhibited higher energy levels and improved photovoltaic performance, indicating the potential of such compounds in electronic applications (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).

Mechanism of Action

1-(Bromomethyl)-3,5-diethoxybenzene has been investigated for its potential as a tyrosinase inhibitor . In-silico studies involving molecular docking, density function theory (DFT) analysis, and molecular dynamics (MD) simulations suggest that it could serve as a dual inhibitor of ribonucleotide reductase (RNR) and tyrosinase. These properties make it a potential candidate for the synthesis of novel anti-cancer agents .

Properties

IUPAC Name

1-(bromomethyl)-3,5-diethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTNPLPOTDVPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)CBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593620
Record name 1-(Bromomethyl)-3,5-diethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238405-74-8
Record name 1-(Bromomethyl)-3,5-diethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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